1-Ethyl-2-methoxybenzene

Overview

Description

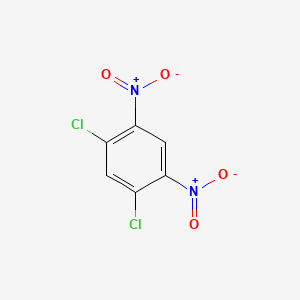

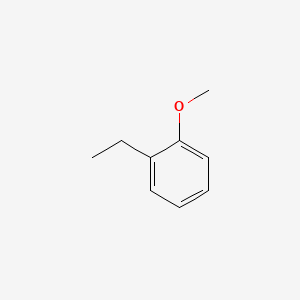

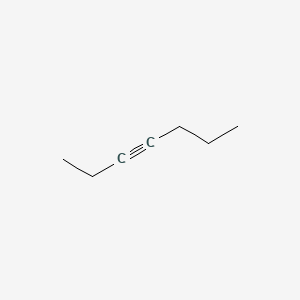

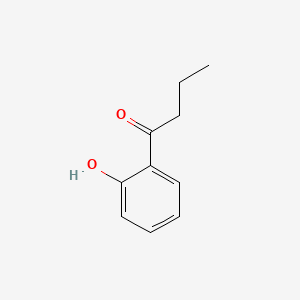

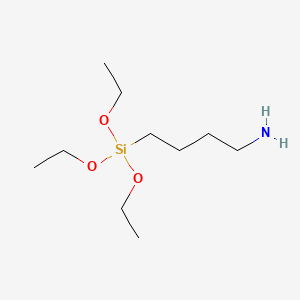

1-Ethyl-2-methoxybenzene is an aromatic compound . It’s an ether derivative, where an ethyl group and a methoxy group are attached to a benzene ring .

Synthesis Analysis

The synthesis of 1-Ethyl-2-methoxybenzene could potentially involve a series of reactions such as nucleophilic substitution, elimination, and halogenation . A common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . For instance, the reaction between CH3O− (nucleophile) and halide could give the desired compound .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methoxybenzene involves a benzene ring with an ethyl group and a methoxy group attached . The positions of these groups on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis

1-Ethyl-2-methoxybenzene could undergo various chemical reactions. For instance, it could participate in free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Chemical Synthesis

2-Ethylanisole is utilized as an organic intermediate in the synthesis of various chemicals. It can be synthesized via vapor-phase alkylation of phenol by methanol, using a commercial NaX zeolite as a catalyst . This process yields anisole, which is a precursor for the production of other valuable chemicals.

Pharmaceutical Industry

In the pharmaceutical sector, 2-Ethylanisole serves as a starting material for the synthesis of drugs. Its derivatives are used in the formulation of active pharmaceutical ingredients (APIs) that have therapeutic effects .

Pesticides Production

The compound is also significant in the production of pesticides. Its chemical structure allows it to be a part of the synthesis of various pesticide compounds, contributing to pest control in agriculture .

Plastics Industry

2-Ethylanisole finds applications in the plastics industry, where it is involved in the production of plasticizers. These are additives that increase the plasticity or fluidity of the material to which they are added, such as plastics or concrete .

Analytical Reagents

This compound is used in the preparation of analytical reagents. Due to its specific chemical properties, it can react with other substances to indicate the presence, absence, or quantity of certain components of a solution .

Water Treatment

2-Ethylanisole is used in water treatment processes. It can be part of the chemical formulations used to treat water to make it suitable for drinking, industrial processes, or medicinal use .

Perfume and Dye Manufacturing

It serves as a precursor in the manufacturing of perfumes and dyes. The compound’s ability to impart fragrance and color makes it valuable in these industries .

Photographic Chemicals

Lastly, 2-Ethylanisole is used in the production of photographic chemicals. It plays a role in the development process of photographs, contributing to the quality and stability of the images .

Safety And Hazards

Future Directions

Future research could explore the catalytic oxidation of 1-Ethyl-2-methoxybenzene . This could lead to the development of new methods for the synthesis of perfumes, insect pheromones, and pharmaceuticals . Additionally, light-driven metal-free direct deoxygenation of alcohols under mild conditions could be another area of interest .

properties

IUPAC Name |

1-ethyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHEMAZEULEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163872 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methoxybenzene | |

CAS RN |

14804-32-1 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of 2-Ethylanisole on the polymerization of styrene?

A1: Research has shown that 2-Ethylanisole, unlike its isomers anisole and 4-ethylanisole, does not significantly impact the rate of styrene propagation during anionic polymerization initiated by butyllithium. [] This is likely due to steric hindrance caused by the ortho- positioned ethyl group in 2-Ethylanisole, preventing effective interaction with the growing polymer chain end. In contrast, anisole and 4-ethylanisole, lacking this steric constraint, can interact with the polystyryllithium chain end and influence the polymerization rate. []

Q2: How does 2-Ethylanisole interact with chromium carbonyl, and what does this tell us about its structure?

A2: 2-Ethylanisole can form a complex with chromium carbonyl, specifically tricarbonyl[1–6-η-(2-ethylanisole)]chromium. [] Crystallographic analysis of this complex revealed that the 2-ethylanisole molecule adopts a nearly planar structure within the complex. [] This interaction suggests that the aromatic ring of 2-Ethylanisole can coordinate with transition metals, highlighting its potential as a ligand in organometallic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)